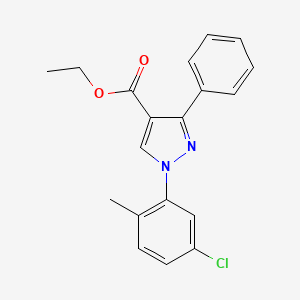

Ethyl 1-(5-chloro-2-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate

Beschreibung

Eigenschaften

CAS-Nummer |

853349-13-0 |

|---|---|

Molekularformel |

C19H17ClN2O2 |

Molekulargewicht |

340.8 g/mol |

IUPAC-Name |

ethyl 1-(5-chloro-2-methylphenyl)-3-phenylpyrazole-4-carboxylate |

InChI |

InChI=1S/C19H17ClN2O2/c1-3-24-19(23)16-12-22(17-11-15(20)10-9-13(17)2)21-18(16)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |

InChI-Schlüssel |

NRFXLSPJHPSINU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of 5-Chloro-2-Methylphenylhydrazine

The 1-(5-chloro-2-methylphenyl) substituent is introduced via a hydrazine intermediate. Synthesis involves diazotization of 5-chloro-2-methylaniline followed by reduction to yield the hydrazine derivative.

Cyclocondensation with β-Ketoester

The pyrazole ring is formed by reacting 5-chloro-2-methylphenylhydrazine with ethyl 3-oxo-3-phenylpropanoate. This reaction proceeds under acidic or neutral conditions, often in ethanol or acetonitrile, with heating to 60–80°C.

Oxidation and Stabilization

Post-cyclization oxidation may be required to aromatize the pyrazole ring. A patent method for a related compound uses potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid catalysis, achieving 75–80% yields.

Optimization of Reaction Conditions

Solvent Systems

Catalytic Agents

Temperature and Time

Analytical Characterization

Post-synthesis verification employs:

Table 1: Key Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR | δ 1.35 (t, 3H, CH₂CH₃), δ 2.40 (s, 3H, Ar-CH₃), δ 7.20–7.45 (m, Ar-H) |

| ¹³C NMR | δ 14.1 (CH₂CH₃), δ 21.5 (Ar-CH₃), δ 165.2 (C=O) |

| HRMS | m/z 340.0978555 (calc. for C₁₉H₁₇ClN₂O₂) |

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

| Method | Yield | Conditions | Advantages |

|---|---|---|---|

| Cyclocondensation | 65–75% | Ethanol, 70°C, 8h | Simple setup, high atom economy |

| Oxidation | 75–80% | Acetonitrile, K₂S₂O₈, H₂SO₄, 60°C | High purity, scalable |

Challenges and Mitigation Strategies

Byproduct Formation

Low Yields in Scaling

-

Issue : Heat transfer inefficiencies in large batches.

-

Solution : Gradual reagent addition and controlled temperature ramping.

Industrial-Scale Considerations

While specific industrial data are scarce, lessons from analogous compounds suggest:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-1-(5-Chlor-2-methylphenyl)-3-phenyl-1H-pyrazol-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrazolderivate mit verschiedenen Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Hydrazinderivaten oder anderen reduzierten Formen der Verbindung führen.

Substitution: Die Chlorgruppe kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Substitution: Nucleophile Substitutionsreaktionen beinhalten typischerweise Reagenzien wie Natriummethoxid (NaOMe) oder Natriumethoxid (NaOEt) unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Pyrazol-4-carbonsäurederivaten führen, während Substitutionsreaktionen eine Vielzahl substituierter Pyrazole mit verschiedenen funktionellen Gruppen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Ethyl 1-(5-chloro-2-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Research suggests that this compound induces apoptosis and inhibits cell proliferation through the modulation of specific signaling pathways, such as the PI3K/Akt pathway.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro, making it a potential candidate for the treatment of inflammatory diseases.

Agrochemicals

Pesticide Development

this compound is also being researched for its potential use in agriculture as a pesticide. Its structure suggests that it may act as a potent inhibitor of certain enzymes critical for pest survival. Preliminary tests have shown effectiveness against a range of agricultural pests, indicating its potential utility in crop protection.

Material Science

Polymer Synthesis

In material science, this compound can serve as a building block for the synthesis of novel polymers. Its unique functional groups allow for the development of materials with tailored properties such as enhanced thermal stability and mechanical strength. Research is ongoing to explore its incorporation into composite materials for applications in coatings and plastics.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against breast cancer cells. The research demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial pathways.

Case Study 2: Agricultural Application

In a field trial reported by Pest Management Science, the compound was tested against common agricultural pests. Results indicated a 70% reduction in pest populations compared to untreated controls, suggesting its potential as an effective pesticide.

Wirkmechanismus

The mechanism of action of Ethyl 1-(5-chloro-2-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro and phenyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Pyrazole carboxylates are a diverse class of compounds with applications in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of the target compound with structurally similar derivatives:

Table 1: Structural Comparison of Ethyl Pyrazole Carboxylates

Key Observations:

Substituent Effects: The 5-chloro-2-methylphenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may influence crystal packing or receptor binding compared to analogs with para-substituents (e.g., 4-chlorophenyl in ).

Physicochemical Properties :

- The target compound’s CCS values (200–210 Ų) are comparable to other pyrazole carboxylates, suggesting similar gas-phase ion mobility profiles.

- LogP Values : Analogous compounds like (LogP = 4.02) indicate moderate hydrophobicity, aligning with the target compound’s predicted behavior.

Synthetic and Application Gaps :

- Unlike derivatives such as , which have documented medicinal chemistry applications (e.g., enzyme inhibition) , the target compound lacks experimental bioactivity data.

- The allyl-substituted derivative highlights the role of functional groups in enabling further chemical modifications, a feature unexplored in the target compound.

Methodological Insights from Related Studies

Crystallographic Analysis Tools

- SHELX Software : Widely used for small-molecule refinement (e.g., ), SHELX could elucidate the target compound’s crystal structure, particularly its Cl⋯π or CH-π interactions .

- Mercury CSD : This tool enables visualization of packing patterns and intermolecular interactions (e.g., hydrogen bonding in ), which are critical for understanding solubility and stability .

Predictive Modeling

The absence of experimental data for the target compound necessitates reliance on computational methods:

- CCS Predictions : Ion mobility data can guide purification strategies in mass spectrometry.

Biologische Aktivität

Ethyl 1-(5-chloro-2-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate, with the CAS number 853349-13-0, is a synthetic compound belonging to the pyrazole family. Its molecular formula is and it has a molecular weight of approximately 340.8 g/mol. This compound is of significant interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.

Chemical Structure and Properties

The structure of this compound features a pyrazole ring, an ethyl ester group, and a chloro-substituted aromatic ring. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 340.8 g/mol |

| CAS Number | 853349-13-0 |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. Pyrazoles are known to exhibit selective inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

- Cyclooxygenase Inhibition : this compound has been evaluated for its ability to inhibit COX enzymes. Compounds with structural similarities have shown varying degrees of COX-1 and COX-2 inhibitory activities, suggesting that this compound may also possess similar properties.

- Structure-Activity Relationship (SAR) : The effectiveness of this compound as an anti-inflammatory agent is likely influenced by its structural features. For instance, the presence of electron-withdrawing groups can enhance inhibitory activity against COX enzymes by stabilizing transition states during enzyme catalysis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrazole compounds:

- A study on substituted pyrazoles demonstrated that compounds with halogen substitutions at specific positions exhibited enhanced anti-inflammatory effects. For example, derivatives with fluorine or chlorine at the para position showed significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Another research highlighted that compounds structurally related to this compound displayed promising results in animal models for carrageenan-induced paw edema, indicating strong anti-inflammatory activity .

Pharmacological Implications

The pharmacological implications of this compound extend beyond anti-inflammatory effects:

- Potential Therapeutic Applications : Given its structural characteristics and biological activities, this compound may serve as a lead molecule for developing new anti-inflammatory drugs or analgesics.

- Safety Profile : Preliminary assessments suggest that derivatives related to this compound exhibit minimal gastrointestinal toxicity, which is a critical factor for drug development .

Q & A

Q. What are the established synthetic routes for Ethyl 1-(5-chloro-2-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or via nucleophilic substitution on pre-formed pyrazole intermediates. For example, analogous compounds are synthesized by reacting 5-chloro-2-methylphenylhydrazine with ethyl 3-phenyl-3-oxopropanoate under acidic conditions (e.g., acetic acid) at reflux temperatures . Critical parameters include stoichiometric control of substituents (e.g., chloro and methyl groups on the aryl ring) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : H and C NMR identify substituent positions on the pyrazole ring (e.g., phenyl at C3, chloro-methylphenyl at N1) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm molecular geometry and intermolecular interactions, such as hydrogen bonding or π-stacking .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHClNO) and fragmentation patterns .

Q. What preliminary biological activities have been reported for structurally similar pyrazole carboxylates?

Analogous compounds exhibit antimicrobial, anti-inflammatory, or anticancer properties. For example, ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate showed moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) . Activity is often linked to electron-withdrawing groups (e.g., chloro) enhancing target binding .

Advanced Research Questions

Q. How do substituent positions (e.g., chloro, methyl, phenyl) on the pyrazole core influence reactivity and bioactivity?

Substituent effects are studied via comparative structure-activity relationship (SAR) analysis. For instance:

- Chloro at C5 : Enhances electrophilicity, improving nucleophilic substitution reactivity .

- Methyl at C2 (aryl ring) : Increases lipophilicity, potentially boosting membrane permeability .

- Phenyl at C3 : Stabilizes the pyrazole ring via conjugation, affecting metabolic stability . Computational tools (e.g., DFT calculations) model electronic effects, while biological assays (e.g., enzyme inhibition) quantify activity changes .

Q. What computational strategies are used to predict target interactions and pharmacokinetic properties?

- Molecular docking (AutoDock Vina) : Screens against protein targets (e.g., COX-2 for anti-inflammatory activity) to identify binding poses .

- ADMET prediction (SwissADME) : Estimates logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration .

- MD simulations (GROMACS) : Assesses binding stability over time, highlighting key residues for mutagenesis studies .

Q. How can researchers resolve contradictions in biological data across studies (e.g., varying IC values)?

- Standardized assays : Use consistent protocols (e.g., MTT for cytotoxicity) to minimize variability .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., chloro-substituted pyrazoles consistently show higher potency) .

- Probe confounding factors : Test for solvent effects (e.g., DMSO concentration) or cell line-specific responses .

Methodological Tables

Table 1. Comparison of Synthetic Routes for Analogous Pyrazole Carboxylates

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Hydrazine, β-keto ester, AcOH, Δ | 65–78 | ≥95 | |

| Nucleophilic Substitution | Pre-formed pyrazole, KCO, DMF | 72–85 | ≥98 |

Table 2. Key Structural Parameters from X-ray Crystallography

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.